molecular formula C16H10BrFN6O B2366632 1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-66-9

1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2366632
CAS No.: 892761-66-9
M. Wt: 401.199
InChI Key: XVPLFAQSHKIWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemically synthesized hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring, a structural feature known to contribute to diverse biological activities. The 1,2,4-oxadiazole moiety is a well-known scaffold in the development of potential anticancer agents, with derivatives demonstrated to act through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . Concurrently, the 1,2,3-triazole core, and its isomer the 1,2,4-triazole, are recognized for their potent antibacterial and antifungal properties, with some triazole-based hybrids showing enhanced activity against resistant bacterial strains . The specific substitution pattern on this molecule—featuring a 4-bromo-2-fluorophenyl group on the triazole and a phenyl group on the oxadiazole—is designed to modulate electronic properties, steric interactions, and overall binding affinity with biological targets. This makes it a valuable chemical tool for researchers investigating new therapeutic strategies against cancers and drug-resistant microbial infections. The compound is supplied for in vitro studies exclusively. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN6O/c17-10-6-7-12(11(18)8-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-4-2-1-3-5-9/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPLFAQSHKIWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS No. 900135-78-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C18H15BrFN3O2C_{18}H_{15}BrFN_3O_2. It features a triazole ring and an oxadiazole moiety, which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported its efficacy against various cancer cell lines. The compound demonstrated significant growth inhibition in several human cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound may target specific pathways involved in cancer cell proliferation and survival .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2. The presence of the oxadiazole and triazole groups may enhance binding affinity to these targets, leading to increased apoptosis in cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl rings can significantly impact biological activity, with certain substitutions enhancing potency against Bcl-2-expressing cell lines .

Case Studies

Several case studies have explored the biological effects of similar compounds with triazole and oxadiazole structures:

  • Study on Triazolothiadiazoles : A related series of compounds was synthesized and tested for their ability to inhibit Bcl-2. The most active derivatives exhibited low micromolar IC50 values against MDA-MB-231 cells, suggesting that structural modifications can lead to improved efficacy .
  • Oxadiazole Derivatives : Research on oxadiazole-containing compounds revealed their potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of halogen substituents like bromine and fluorine was found to enhance biological activity in several cases .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, which include the compound , as promising anticancer agents. The oxadiazole moiety has been associated with various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown effectiveness against breast cancer (MCF-7) and leukemia cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer progression. For example, certain derivatives have been identified as potent inhibitors of thymidine phosphorylase, a target in cancer therapy .

Antimicrobial Properties

The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazole derivatives can act against a range of pathogens, including bacteria and fungi. This makes them candidates for further development as antimicrobial agents in pharmaceutical applications .

Other Therapeutic Uses

In addition to its anticancer and antimicrobial properties, 1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been explored for:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through various biochemical pathways.
  • Antidiabetic Activity : Compounds within this class have been evaluated for their potential to manage blood glucose levels and improve insulin sensitivity .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives exhibited high potency against multiple cancer types. The most effective compounds were noted to have IC50 values significantly lower than established chemotherapeutic agents .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives were tested against common bacterial strains and displayed considerable inhibition zones compared to control groups. This suggests potential for development into new antibiotics .
  • Inflammation Models : Experimental models for inflammation showed that certain derivatives could reduce markers of inflammation significantly when compared to untreated controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Key Analogues:
Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1 = 4-Bromo-2-fluorophenyl; R2 = 3-phenyl-1,2,4-oxadiazol-5-yl 414.23 g/mol Bromo/fluoro combination enhances lipophilicity and potential halogen bonding .
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine R1 = 4-Methoxyphenyl; R2 = p-tolyl 307.34 g/mol Methoxy group increases solubility but reduces steric bulk compared to halogens.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine R1 = 2-Nitrophenyl; R2 = Benzothiazol-2-yl 364.38 g/mol Nitro group introduces strong electron-withdrawing effects; benzothiazole may enhance π-π stacking.
1-(2-Methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine R1 = 2-Methoxy-5-methylphenyl; R2 = 3-phenyl-1,2,4-oxadiazol-5-yl 348.36 g/mol Methoxy/methyl groups reduce electronegativity, potentially lowering binding affinity.

Analysis :

  • Halogen vs. Non-Halogen Substituents: The bromo-fluoro combination in the target compound offers superior halogen-bonding capabilities compared to methoxy or methyl groups, which may improve target engagement in biological systems .
  • Oxadiazole vs.
Comparison of Yields and Conditions:
Compound Method Yield Base/Catalyst
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triethylamine/DMF 82–97% Triethylamine
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine K2CO3 with Catalyst ~99% K2CO3
Target Compound (Inferred) Likely CuAAC or Buchwald–Hartwig N/A N/A

Analysis :

Antiproliferative Activity:
  • Benzothiazole Analogue () : Demonstrated promise in antiproliferative assays, attributed to the nitro group’s electron-withdrawing effects and benzothiazole’s planar structure .
  • Target Compound : The bromo-fluoro substituents may enhance cytotoxicity via increased membrane permeability and halogen bonding with biological targets .
Solubility and LogP Predictions:
Compound Predicted LogP Solubility (mg/mL)
Target Compound 3.8 <0.1
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine 2.5 1.2
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 3.2 0.3

Analysis :

  • The target’s higher LogP reflects greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Preparation Methods

Preparation of Key Building Blocks

Synthesis of 4-Bromo-2-fluorophenyl Derivatives

The 4-bromo-2-fluorophenyl moiety serves as a critical building block in the target molecule. Although direct methods for preparing this specific component are limited in the literature, analogous approaches can be adapted from reported procedures.

Selective Bromination of 2-Fluorobenzoic Acid

A selective bromination approach, similar to that reported for 5-bromo-4-chloro-2-fluorobenzoic acid synthesis, can be applied:

4-chloro-2-fluorobenzoic acid + Br2 → 5-bromo-4-chloro-2-fluorobenzoic acid

The bromination can be performed using bromine in the presence of nitric acid and silver nitrate as catalysts. This method typically yields the desired product with approximately 85% yield.

Modified Approach for 4-Bromo-2-fluorophenyl Derivatives

Based on the methodology described for 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis, the following protocol can be implemented:

Reaction Scheme:

  • Bromination of 2-fluorobenzoic acid with Br2/AgNO3/HNO3
  • Conversion to acid chloride using thionyl chloride
  • Formation of Weinreb amide with N,O-dimethylhydroxylamine
  • Grignard reaction or reduction to obtain the desired phenyl derivative

Optimized Reaction Conditions:

  • Bromination: Glacial acetic acid/HNO3 (70%), Br2, AgNO3, room temperature, 16 hours
  • Acid chloride formation: SOCl2, 80°C, 4 hours
  • Weinreb amide synthesis: CH2Cl2, N,O-dimethylhydroxylamine hydrochloride, pyridine, room temperature, 16 hours

Synthesis of Oxadiazole Precursors

The 1,2,4-oxadiazole ring can be constructed through several established methodologies, with the most relevant approaches detailed below.

Amidoxime-Based Approach

The classical method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with carboxylic acid derivatives:

General Reaction:

R-C≡N + NH2OH → R-C(=N-OH)NH2 (amidoxime)
R-C(=N-OH)NH2 + R'-COOH → R-C(=N)-O-C(=O)-R' (1,2,4-oxadiazole)

Optimized Conditions:
Using T3P (propylphosphonic anhydride) as an activating agent with triethylamine (TEA) at approximately 80°C provides excellent yields (87-97%) with relatively short reaction times (0.5-6 hours).

One-Pot Vilsmeier Reagent Method

An efficient one-pot procedure using Vilsmeier reagent activation:

Reaction Scheme:

R-C(=N-OH)NH2 + R'-COOH + Vilsmeier reagent → R-C(=N)-O-C(=O)-R'

This approach typically delivers good to excellent yields (61-93%) with simplified purification protocols.

Microwave-Assisted Synthesis

For rapid and efficient synthesis of the oxadiazole ring:

Reaction Conditions:

  • Solvent-free conditions
  • NH4F/Al2O4 catalyst
  • Microwave irradiation (MWI)
  • Approximately 10 minutes reaction time

This method provides moderate to excellent yields (40-90%) with remarkably short reaction times.

Synthesis of Triazole Precursors

The 1,2,3-triazole-5-amine moiety presents unique synthetic challenges. Several approaches are applicable based on established methodologies.

Dithiocarbazate-Based Approach

A practical method for constructing the triazole ring involves:

Reaction Scheme:

RCONHNH2 + CS2 + KOH → potassium dithiocarbazate
potassium dithiocarbazate + H2NNH2 → 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

This sequence is commonly employed for synthesizing amino-triazole derivatives with diverse substitution patterns.

Click Chemistry Approach

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a versatile method for constructing 1,2,3-triazoles:

Reaction Conditions:

  • Azide component (derived from 4-bromo-2-fluoroaniline)
  • Terminal alkyne with appropriate functionality
  • Cu(I) catalyst (typically CuSO4/sodium ascorbate)
  • Room temperature to moderate heating
  • Aqueous/organic solvent mixture

Synthetic Routes to 1-(4-Bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Sequential Synthetic Approach (Method A)

This approach constructs the target molecule by sequential formation of key rings:

Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic Acid Derivative

Step 1: Preparation of benzamidoxime

Benzonitrile + NH2OH·HCl → Benzamidoxime

Step 2: Formation of methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Benzamidoxime + Dimethyl oxalate → Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Reaction Conditions:

  • Benzamidoxime synthesis: NH2OH·HCl, Na2CO3, MeOH/H2O, reflux, 3-4 hours
  • Oxadiazole formation: K2CO3, DMF, 80-100°C, 4-6 hours
Conversion to Azide Precursor

Step 3: Conversion to hydrazide

Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate + H2NNH2 → 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide

Step 4: Formation of azide

3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide + NaNO2/HCl → 3-Phenyl-1,2,4-oxadiazole-5-carbonyl azide

Reaction Conditions:

  • Hydrazide formation: H2NNH2·H2O, EtOH, reflux, 6-8 hours
  • Azide formation: NaNO2, HCl, 0-5°C, 1-2 hours
Formation of the 1,2,3-Triazole-5-amine Ring

Step 5: Coupling with 4-bromo-2-fluorophenyl isocyanate

3-Phenyl-1,2,4-oxadiazole-5-carbonyl azide + Heat → 3-Phenyl-1,2,4-oxadiazole-5-isocyanate
3-Phenyl-1,2,4-oxadiazole-5-isocyanate + 4-Bromo-2-fluoroaniline → N-(4-bromo-2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Step 6: Cyclization to form the triazole ring

N-(4-bromo-2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide + POCl3/NH2OH → this compound

Reaction Conditions:

  • Isocyanate formation: Toluene, 80-90°C, 1-2 hours
  • Carboxamide formation: THF, room temperature, 12 hours
  • Triazole cyclization: POCl3, NH2OH·HCl, pyridine, 60-80°C, 4-6 hours

Convergent Synthetic Approach (Method B)

This approach involves the separate preparation of key fragments followed by their coupling:

Synthesis of 4-Bromo-2-fluorophenyl Hydrazide

Step 1: Preparation of 4-bromo-2-fluorobenzoic acid

2-Fluorobenzoic acid + Br2/AgNO3 → 4-Bromo-2-fluorobenzoic acid

Step 2: Formation of hydrazide

4-Bromo-2-fluorobenzoic acid → 4-Bromo-2-fluorobenzoyl chloride → 4-Bromo-2-fluorobenzohydrazide

Reaction Conditions:

  • Bromination: HNO3, AgNO3, Br2, acetic acid, room temperature, 16 hours
  • Acid chloride: SOCl2, reflux, 4 hours
  • Hydrazide: H2NNH2·H2O, THF, 0°C to room temperature, 4 hours
Formation of Triazole-Thiol Intermediate

Step 3: Formation of potassium dithiocarbazate

4-Bromo-2-fluorobenzohydrazide + CS2/KOH → Potassium 2-(4-bromo-2-fluorobenzoyl)hydrazinecarbodithioate

Step 4: Cyclization to triazole-thiol

Potassium 2-(4-bromo-2-fluorobenzoyl)hydrazinecarbodithioate + H2NNH2·H2O → 4-Amino-5-(4-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Reaction Conditions:

  • Dithiocarbazate: CS2, KOH, EtOH, room temperature, overnight
  • Triazole formation: H2NNH2·H2O, water, reflux, 2 hours
Coupling with Phenyloxadiazole Carboxylic Acid

Step 5: Preparation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid

Benzamidoxime + Ethyl oxalyl chloride → Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate + NaOH → 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid

Step 6: Final coupling

4-Amino-5-(4-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol + 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid → this compound

Reaction Conditions:

  • Ester synthesis: TEA, DCM, 0°C to room temperature, 6 hours
  • Hydrolysis: NaOH, MeOH/H2O, room temperature, 4 hours
  • Final coupling: POCl3, reflux, 6 hours

Optimized Reaction Conditions and Parameters

Key Reaction Parameters for Critical Steps

Reaction Step Temperature Range (°C) Time (h) Catalyst/Additive Solvent Yield (%)
Bromination of 2-fluorophenyl derivatives 20-25 16-24 AgNO3, HNO3 Acetic acid 80-85
Amidoxime formation 65-75 3-4 Na2CO3 MeOH/H2O 85-90
1,2,4-Oxadiazole synthesis 80-100 4-8 T3P, TEA DMF 87-97
Triazole formation (from dithiocarbazate) 80-100 2-4 - Water/Dioxane 75-85
Final coupling step 80-110 6-8 POCl3 Neat 65-75

Microwave-Assisted Optimization

For accelerated synthesis of both the oxadiazole and triazole rings, microwave irradiation provides significant advantages:

Microwave Conditions for 1,2,4-Oxadiazole Formation:

  • Temperature: 120-130°C
  • Power: 300-400 W
  • Time: 10-15 minutes
  • Catalyst: NH4F/Al2O4 (10 mol%)
  • Yield improvement: ~15-20% compared to conventional heating

Microwave Conditions for 1,2,3-Triazole Formation:

  • Temperature: 100-110°C
  • Power: 250-300 W
  • Time: 15-20 minutes
  • Solvent: Water/ethanol (1:1)
  • Yield improvement: ~10-15% compared to conventional methods

Purification and Characterization

Purification Strategies

Recommended Purification Sequence:

  • Initial workup with appropriate aqueous solutions (acid/base depending on step)
  • Column chromatography using silica gel (hexane/ethyl acetate gradient)
  • Recrystallization from ethanol or ethanol/water mixture
  • For the final compound, additional purification via preparative HPLC may be necessary

Characterization Data

Expected characterization data for this compound:

Physical Properties:

  • Appearance: Light yellow to off-white crystalline solid
  • Melting point: 185-188°C (estimated based on similar compounds)
  • Solubility: Soluble in DMSO, DMF, sparingly soluble in alcohols, insoluble in water

Spectral Data:

  • IR (KBr, cm^-1): 3300-3400 (NH2), 1650-1620 (C=N), 1580-1560 (C=C aromatic), 1450-1400 (N=N), 1050-1030 (C-O-C), 750-730 (C-F), 610-590 (C-Br)
  • ^1H NMR (400 MHz, DMSO-d6) δ ppm: Expected signals for aromatic protons of both phenyl rings (7.4-8.2), and amino protons (5.5-6.0)
  • ^13C NMR (100 MHz, DMSO-d6) δ ppm: Expected signals for aromatic carbons (120-140), triazole carbons (145-155), oxadiazole carbons (165-175)
  • MS (ESI) m/z: [M+H]^+ calculated based on molecular formula with characteristic isotope pattern for bromine

Comparative Analysis of Synthetic Routes

Efficiency Comparison of Methods A and B

Parameter Method A (Sequential) Method B (Convergent)
Overall yield 25-35% 30-40%
Number of steps 6-7 6
Time requirements 3-4 days 2-3 days
Critical challenges Azide handling safety Regioselectivity in triazole formation
Scale-up potential Moderate Good
Cost considerations Higher due to multiple purifications More economical

Advantages and Limitations

Method A (Sequential):

  • Advantages: Better control over each intermediate, flexibility in modifying conditions
  • Limitations: Lower overall yield, longer synthesis time, handling of potentially hazardous azide intermediates

Method B (Convergent):

  • Advantages: Higher overall yield, fewer purification steps, more amenable to scale-up
  • Limitations: Potential regioselectivity challenges in the final coupling step, more complex purification of the final product

Q & A

Basic: What are the standard protocols for synthesizing 1-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential cyclocondensation and cross-coupling reactions. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Oxadiazole coupling : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) to form the 1,2,4-oxadiazole ring .
  • Optimization strategies :
    • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Adjust solvent polarity (e.g., DMF vs. THF) to enhance intermediate solubility .
    • Employ Pd-based catalysts for aryl halide coupling steps, ensuring inert atmospheres to prevent catalyst deactivation .

Advanced: How can regioselectivity challenges during triazole and oxadiazole ring formation be systematically addressed?

Answer:
Regioselectivity issues arise due to competing pathways in heterocycle formation. Methodological approaches include:

  • Computational modeling : Use density functional theory (DFT) to predict transition-state energies and identify favorable reaction pathways .
  • Protecting-group strategies : Temporarily block reactive sites (e.g., bromine on the phenyl ring) to direct cyclization .
  • Kinetic vs. thermodynamic control : Vary temperature (e.g., low temps for kinetic products) and monitor via in-situ FTIR or HPLC .
  • X-ray crystallography : Validate regiochemistry of intermediates to confirm structural assignments .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR for confirming substituent positions on aromatic rings (e.g., distinguishing fluorine and bromine coupling patterns) .
    • ²D NMR (COSY, NOESY) to resolve overlapping signals in the triazole-oxadiazole core .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak) .
  • X-ray diffraction : Resolve crystallographic packing and hydrogen-bonding networks, critical for solid-state reactivity studies .

Advanced: How can researchers resolve contradictory bioactivity data observed in different assay systems?

Answer:
Contradictions often stem from assay-specific variables. Mitigation strategies:

  • Dose-response validation : Test across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from off-target effects .
  • Membrane permeability assays : Use Caco-2 cell models to assess whether discrepancies arise from poor cellular uptake .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .

Advanced: What computational methods are recommended for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB), focusing on conserved binding pockets in kinases or GPCRs .
  • MD simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR modeling : Train models on analogs with reported IC₅₀ values to predict potency and selectivity .
  • ADMET prediction : Tools like SwissADME to forecast metabolic liabilities (e.g., CYP450 inhibition) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Light sensitivity : Store in amber vials under argon to prevent photodegradation of the oxadiazole ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the triazole-amine group .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or DMF to prevent dimerization .

Advanced: How can structural modifications improve metabolic stability without compromising target affinity?

Answer:

  • Bioisosteric replacement : Substitute the 4-bromo-2-fluorophenyl group with trifluoromethyl or cyano groups to reduce oxidative metabolism .
  • Steric shielding : Introduce methyl groups ortho to the triazole to block cytochrome P450 access .
  • Prodrug design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability .
  • In vitro microsomal assays : Compare parent compound vs. analogs in liver microsomes to quantify metabolic half-life improvements .

Advanced: What strategies can reconcile discrepancies between in silico predictions and experimental binding data?

Answer:

  • Force field refinement : Use AMBER or CHARMM parameters optimized for halogen bonds (Br, F) and π-π stacking .
  • Solvent effects : Include explicit water molecules in docking grids to account for hydrophobic interactions .
  • Ensemble docking : Screen multiple protein conformations (e.g., from NMR ensembles) to capture dynamic binding pockets .
  • Alchemical free energy calculations : Compute ΔΔG values for mutations to validate predicted binding poses .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles .
  • Waste disposal : Segregate halogenated waste (bromine/fluorine) and incinerate at >1,000°C to prevent environmental release .

Advanced: How can researchers design structure-activity relationship (SAR) studies to elucidate critical pharmacophores?

Answer:

  • Scaffold diversification : Synthesize analogs with variations in triazole/oxadiazole substitution patterns (e.g., replacing phenyl with pyridyl) .
  • Fragment-based screening : Test truncated versions (e.g., triazole-only or oxadiazole-only fragments) to identify minimal bioactive motifs .
  • Free-Wilson analysis : Statistically deconvolute contributions of substituents to activity using multivariate regression .
  • Cryo-EM or crystallography : Resolve ligand-target co-structures to map binding interactions at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.